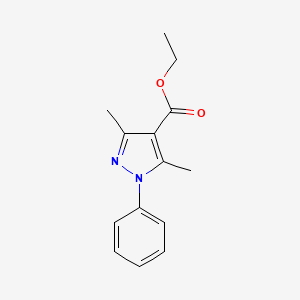

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

概述

描述

3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯是一种属于苯基吡唑类的有机化合物。这些化合物包含一个与苯基相连的吡唑环。 该化合物以其在有机合成和药物化学中的广泛应用而闻名 .

准备方法

3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成通常涉及以下步骤 :

缩合反应: 取代芳香醛与甲苯磺酰肼反应生成腙。

环加成: 腙与末端炔烃发生环加成反应生成吡唑环。

酯化: 生成的吡唑然后与乙醇酯化生成乙酯衍生物。

化学反应分析

3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯会发生各种化学反应,包括 :

氧化: 该化合物可以使用高锰酸钾等氧化剂氧化,从而生成羧酸。

还原: 使用锂铝氢化物等还原剂进行还原反应可以将酯基转化为醇。

取代: 该化合物可以发生亲核取代反应,其中酯基被其他亲核试剂取代。

科学研究应用

Phosphodiesterase Inhibition

One of the primary applications of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is its role as a phosphodiesterase inhibitor. Research has shown that this compound can inhibit phosphodiesterase enzymes, which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.

A study highlighted the compound's effectiveness in inhibiting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D), which is involved in various physiological processes including inflammation and memory formation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been observed to reduce inflammation markers in cellular models, suggesting its application in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as asthma and rheumatoid arthritis.

Neurological Disorders

Due to its ability to modulate cyclic nucleotide levels, this compound shows promise in the treatment of neurological disorders. By inhibiting phosphodiesterases, it may enhance cognitive function and provide neuroprotective effects .

Cancer Research

The compound's role in cancer therapy is under investigation, particularly regarding its ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

Case Study 1: Phosphodiesterase Inhibition

In a study involving human cell lines, the administration of this compound resulted in a significant reduction of PDE4D activity, leading to increased levels of cAMP. This was associated with enhanced neuronal survival under stress conditions .

Case Study 2: Anti-inflammatory Effects

Another study demonstrated that this compound could effectively lower pro-inflammatory cytokines in a model of acute inflammation. The results indicated a potential therapeutic role for managing conditions like asthma and other inflammatory diseases .

作用机制

3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯的作用机制涉及其与特定分子靶点的相互作用 。已知它可以抑制cAMP特异性3',5'-环磷酸二酯酶4D,该酶在各种细胞过程中发挥作用。这种抑制会导致细胞信号通路发生变化,从而影响各种生物学功能。

相似化合物的比较

3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯由于其在吡唑环上的特定取代模式而独一无二 。类似的化合物包括:

1-苯基-3-羧乙基吡唑啉酮: 该化合物具有类似的吡唑结构,但在取代模式方面有所不同。

3,5-二甲基-1-(3-硝基苯基)-1H-吡唑-4-羧酸乙酯: 该化合物在苯环上具有硝基,这会改变其化学性质。

这些化合物在结构上相似,但在反应性和应用方面有所不同,突出了3,5-二甲基-1-苯基-1H-吡唑-4-羧酸乙酯的独特性。

生物活性

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, commonly referred to as ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate, is an organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings and case studies regarding its biological activity.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 89193-18-0

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. A study evaluated the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that this compound showed promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, a study involving carrageenan-induced edema in rat models showed that derivatives of pyrazoles significantly reduced inflammation markers such as TNF-α and IL-6. Specifically, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. Research has indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cells. In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Additionally, the compound may disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylbutazone | Phenylbutazone | Potent anti-inflammatory but banned in some countries due to side effects |

| 1-(3-nitrophenyl)-3,5-dimethylpyrazole | Nitrophenyl Pyrazole | Exhibits enhanced anticancer properties due to nitro substitution |

Case Studies

- Study on Inflammation : In a controlled experiment, researchers administered varying doses of the compound to rats with induced paw edema. The results indicated a dose-dependent reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Efficacy : A series of tests evaluated the compound against multiple bacterial strains. Results showed effective inhibition at concentrations as low as 20 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential for therapeutic applications in infectious diseases .

属性

IUPAC Name |

ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIZDUYEIRRDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349672 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-18-0 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。